molecular formula C20H30N2O4S B2684475 2-(3,4-dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide CAS No. 2380078-81-7

2-(3,4-dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Cat. No.: B2684475
CAS No.: 2380078-81-7
M. Wt: 394.53
InChI Key: QHNSBSZIQXBMFE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a morpholine ring, and a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor can be synthesized through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate. The resulting 3,4-dimethoxybenzaldehyde is then subjected to a series of reactions to introduce the acetamide and morpholine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, hydroxyl groups

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    6-[(3,4-Dimethoxyphenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol: Another compound with a similar core structure but different substituents.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-24-17-4-3-16(13-18(17)25-2)14-19(23)21-15-20(5-11-27-12-6-20)22-7-9-26-10-8-22/h3-4,13H,5-12,14-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSBSZIQXBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCSCC2)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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